Glu-NH-CO-NH-Lys(Ahx)-HBED-CC, also known as PSMA-11 or PSMA-HBED-CC, is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). [, ] PSMA is a transmembrane protein highly expressed in prostate cancer cells. [] PSMA-11 is a urea-based small molecule that binds to PSMA with high affinity and specificity. [, ] This property makes it an ideal candidate for development as a PET imaging agent for prostate cancer. [, , ]
Prostate-specific membrane antigen-11 is a radiolabeled compound primarily utilized in the diagnosis and management of prostate cancer through positron emission tomography-computed tomography imaging. This compound is particularly significant due to its high sensitivity and specificity in detecting both low-grade and high-grade prostate cancer lesions. The use of gallium-68 as a radiotracer enhances its utility, allowing for precise imaging and assessment of disease progression.
Prostate-specific membrane antigen-11 is derived from the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. The compound is synthesized using gallium-68, a radioisotope obtained from a germanium-gallium generator. The synthesis typically involves automated modules that ensure compliance with good manufacturing practices, thus guaranteeing the quality and safety of the produced radiopharmaceutical.
Prostate-specific membrane antigen-11 falls under the category of radiopharmaceuticals, specifically as a targeted imaging agent for prostate cancer. It is classified as a small peptide ligand that binds selectively to the prostate-specific membrane antigen, facilitating the visualization of prostate cancer cells during imaging procedures.
The synthesis of prostate-specific membrane antigen-11 involves several key steps, typically performed using automated synthesis modules. The most common method includes:
The automated synthesis module allows for high reproducibility and reduced radiation exposure for technicians. Typical conditions for the synthesis include:
The final product is assessed for sterility and pyrogen content according to European Pharmacopoeia standards, ensuring it is safe for clinical use .
The molecular structure of prostate-specific membrane antigen-11 consists of a peptide sequence that specifically binds to the prostate-specific membrane antigen. The gallium-68 isotope is chelated to the peptide, allowing it to function as an effective radiotracer.
The molecular formula of prostate-specific membrane antigen-11 can be represented as C_19H_24N_4O_4S, with a molecular weight of approximately 392.48 g/mol. The structure features a unique arrangement that facilitates its binding to prostate-specific membrane antigen, enhancing its imaging capabilities .
The primary chemical reaction involved in the synthesis of prostate-specific membrane antigen-11 is the coordination of gallium-68 with the peptide ligand. This reaction can be summarized as follows:
During the labeling process, various factors such as pH, temperature, and concentration of reagents are optimized to maximize radiochemical yield and purity. High-performance liquid chromatography is employed post-synthesis to confirm the purity of the product and identify any residual impurities .
Prostate-specific membrane antigen-11 functions by selectively binding to the prostate-specific membrane antigen expressed on the surface of prostate cancer cells. Upon administration, this compound accumulates in areas where prostate cancer cells are present, allowing for enhanced visualization during imaging procedures.
The mechanism involves receptor-ligand interactions that facilitate internalization of the compound into cancer cells, which can then be detected via positron emission tomography imaging techniques. Studies have shown that this targeted approach significantly improves diagnostic accuracy compared to traditional imaging methods .
Prostate-specific membrane antigen-11 appears as a clear solution when prepared correctly. It has a specific activity that allows it to be used effectively in clinical settings without significant adverse reactions reported in patients.
The compound exhibits stability in saline solutions for several hours post-synthesis, maintaining high radiochemical purity (>90%). It is sensitive to environmental conditions; hence proper handling and storage are crucial for maintaining its integrity prior to use .
Prostate-specific membrane antigen-11 has revolutionized the field of nuclear medicine, particularly in oncology. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3